
N-(2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14FN3O2 and its molecular weight is 347.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound exhibits biological activity through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially affecting cancer cell proliferation.
Antitumor Properties
Several studies have evaluated the antitumor efficacy of compounds similar to this compound. For instance:
- Study on Analog Compounds : A related study on 2-(1H-indol-3-yl)-2-oxo-acetamides demonstrated significant antitumor activity against solid tumors such as colon and lung cancers. These findings suggest a potential pathway for this compound to exhibit similar effects .
Enzyme Inhibition
The compound has shown promise as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In a comparative analysis:
Compound | IC50 (μM) | Selectivity |
---|---|---|
This compound | TBD | TBD |
Acarbose | 327.0 | Reference |
HXH8r | 15.32 | Reference |
This table illustrates the potential of this compound as a selective inhibitor compared to established drugs .
In Vitro Studies
In vitro studies have indicated that the compound demonstrates low cytotoxicity against normal human hepatocyte cells (LO2), suggesting a favorable safety profile for therapeutic applications .
Molecular Docking Studies
Molecular docking analyses have provided insights into the binding interactions of this compound with target enzymes. These studies reveal that the compound forms stable complexes with enzyme active sites, which is crucial for its inhibitory action .
Applications De Recherche Scientifique
Introduction to N-(2-cyanophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
This compound is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a dihydropyridine ring and functional groups that suggest potential biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of dihydropyridine have been shown to possess marked antitumor activity against various solid tumors, including colorectal and lung cancers. The mechanism of action often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells .
Neurological Disorders
Studies have explored the potential of dihydropyridine derivatives as modulators of neurotransmission. Dysfunction in glutamatergic neurotransmission is implicated in several neurological diseases, including epilepsy. Compounds that share structural characteristics with this compound could be investigated for their ability to act as antagonists at AMPA-type ionotropic glutamate receptors, potentially offering therapeutic avenues for managing seizures and other neurological conditions .
Antimicrobial Properties
The antimicrobial activity of related compounds has also been documented. Studies have shown that certain dihydropyridine derivatives can exhibit antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents. The presence of specific substituents on the aromatic rings may enhance this activity .
Anti-inflammatory Effects
Compounds within the dihydropyridine class have been studied for their anti-inflammatory effects. Inhibition of p38 MAP kinase has been a target for drug development due to its role in inflammatory pathways. Dihydropyridine derivatives may serve as effective inhibitors in this context, providing therapeutic benefits for inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study focused on a series of dihydropyridine derivatives demonstrated their efficacy against human solid tumors in vitro and in vivo. The research highlighted specific structural modifications that enhanced their antitumor activity, particularly against colorectal cancer cells. The findings suggested a promising avenue for developing new cancer therapies based on these compounds .
Case Study 2: Neurological Applications
In a preclinical study investigating the effects of dihydropyridine derivatives on seizure models, researchers found that certain compounds significantly reduced seizure frequency and duration. These findings support further exploration into the use of similar structures as potential treatments for epilepsy and other seizure disorders .
Case Study 3: Antimicrobial Screening
A comprehensive screening of various dihydropyridine derivatives revealed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis indicated that modifications at specific positions on the aromatic rings could enhance antimicrobial potency .
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c21-16-7-3-5-14(11-16)13-24-10-4-8-17(20(24)26)19(25)23-18-9-2-1-6-15(18)12-22/h1-11H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOGOSJEVOAXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.